Dichlorophenylphosphine

Description

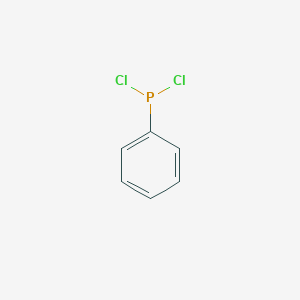

Structure

3D Structure

Properties

IUPAC Name |

dichloro(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDXZWRLUZPMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5PCl2, C6H5Cl2P | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027282 | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

644-97-3 | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonous dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorus dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(phenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRU258L1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (USCG, 1999), -51 °C | |

| Record name | BENZENE PHOSPHORUS DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL PHOSPHORUS DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dichlorophenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenylphosphine (C₆H₅PCl₂), also known as phenylphosphonous dichloride, is a vital organophosphorus intermediate in organic synthesis. Its utility in the preparation of a wide array of compounds, including phosphine ligands, flame retardants, and agrochemicals, necessitates a thorough understanding of its physical characteristics.[1] This document provides a comprehensive overview of the key physical properties of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for a common analytical procedure.

Core Physical and Chemical Data

This compound is a colorless to slightly yellow, viscous liquid that fumes in the presence of moisture.[2][3][4] It is characterized by a pungent, acrid odor.[1][5] The compound is reactive with water and moisture-sensitive, highlighting the need for handling under inert conditions.[6]

Quantitative Physical Properties

The physical properties of this compound have been extensively documented in the literature. The following table summarizes these key quantitative data points for easy reference and comparison.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₆H₅Cl₂P | [2][3] | |

| Molecular Weight | 178.98 g/mol | Computed | [1][2] |

| Density | 1.319 g/mL | at 25 °C | [1][6][7] |

| 1.32 g/cm³ | at 20 °C | [2][5] | |

| Melting Point | -51 °C (222 K) | [1][5][7] | |

| Boiling Point | 222 °C | at 759 mmHg | [6][7] |

| 224.6 °C | at 760 mmHg | [2] | |

| 59 °C | at 1 mmHg | [3] | |

| Flash Point | 101 - 113 °C | Closed cup | [1] |

| Refractive Index (n_D) | 1.597 - 1.603 | at 20 °C | [1][7] |

| Vapor Pressure | 0.14 mmHg | at 25 °C | [5] |

| Solubility | Insoluble | In water (reacts) | [1][5] |

| Miscible | In benzene, carbon disulfide, chloroform | [1] |

Experimental Protocols for Property Determination

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point at atmospheric pressure, distillation is the most common method.

-

Apparatus: A standard distillation setup is used, consisting of a round-bottom flask, a Claisen adapter, a thermometer placed such that the bulb is just below the side arm leading to the condenser, a Liebig condenser, and a receiving flask. The system must be protected from atmospheric moisture using drying tubes, given the compound's sensitivity.

-

Procedure:

-

The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled securely. Cooling water is circulated through the condenser.

-

The flask is gently heated using a heating mantle.

-

The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading on the thermometer while the liquid is actively distilling.

-

The ambient atmospheric pressure is recorded, as boiling point is pressure-dependent. For measurements at reduced pressure (vacuum distillation), a vacuum pump and manometer are connected to the system.

-

2. Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume, and an analytical balance.

-

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property of a substance.

-

Apparatus: A refractometer, typically an Abbé refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

Looking through the eyepiece, the control knobs are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded, as refractive index is temperature-dependent.

-

Logical Workflow Visualization

The determination of a key physical property such as the boiling point follows a distinct logical workflow to ensure accuracy and safety. The following diagram, generated using Graphviz, illustrates this process.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 644-97-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound CAS#: 644-97-3 [m.chemicalbook.com]

- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

Dichlorophenylphosphine: A Technical Guide for Researchers

CAS Number: 644-97-3

Chemical Structure:

-

Molecular Formula: C₆H₅Cl₂P

-

Canonical SMILES: C1=CC=C(C=C1)P(Cl)Cl

-

InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N

Dichlorophenylphosphine is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group and two chlorine atoms.[1] It is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of phosphine ligands, flame retardants, and various other organophosphorus compounds.[2] This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1][3][4][5] It is sensitive to moisture and air.[4] Key quantitative properties and safety information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 178.98 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 1.319 g/mL at 25 °C | |

| Melting Point | -51 °C | |

| Boiling Point | 225 °C | [5] |

| Flash Point | 102 °C | [4] |

| Refractive Index | 1.597 (n20/D) | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H301: Toxic if swallowed | GHS06 (Toxic) | P261, P271, P280 |

| H314: Causes severe skin burns and eye damage | GHS05 (Corrosive) | P303+P361+P353, P304+P340+P310 |

| H335: May cause respiratory irritation | P305+P351+P338 | |

| EUH014: Reacts violently with water |

Synthesis of this compound

The most common industrial synthesis of this compound is the Friedel-Crafts reaction between benzene and phosphorus trichloride, using a Lewis acid catalyst such as aluminum chloride.[5][6]

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is based on the method described in patent CN103172672A.[3]

Materials:

-

Aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Benzene (C₆H₆)

-

Phosphorus trichloride (PCl₃)

Procedure:

-

Catalyst Preparation: A mixture of aluminum chloride and sodium chloride (molar ratio 1:1.2) is added to the reactor.

-

Reaction Initiation: Phosphorus trichloride is added to the catalyst mixture. The mixture is stirred at 50-60 °C for 1 hour.

-

Addition of Benzene: The temperature is raised to 80 °C, and benzene is added uniformly over 1 hour while maintaining reflux. The final molar ratio of aluminum chloride:sodium chloride:benzene:phosphorus trichloride should be 1:1.2:1:2.5.

-

Reaction Completion: After the benzene addition is complete, the reaction is allowed to proceed for a specified time, after which the temperature is reduced to 50 °C.

-

Work-up and Purification: The reaction mixture is allowed to stand, and the supernatant is transferred to a distillation apparatus. The solid residue is extracted multiple times with phosphorus trichloride, and the extracts are combined with the supernatant.

-

Distillation: The combined liquid is first distilled at atmospheric pressure at a temperature below 90 °C to remove unreacted phosphorus trichloride and benzene. The crude this compound is then purified by vacuum distillation at 90-120 °C under a pressure of 40-160 mmHg.

Caption: Workflow for the Synthesis of this compound.

Key Reactions and Applications

This compound is a key precursor in the synthesis of a wide array of organophosphorus compounds. Its reactivity is dominated by the nucleophilic substitution of the chlorine atoms.

Synthesis of Tertiary Phosphines via Grignard Reagents

This compound readily reacts with Grignard reagents to yield tertiary phosphines. This is a versatile method for introducing various alkyl and aryl groups to the phosphorus center.

Table 3: Synthesis of Tertiary Phosphines from this compound

| Grignard Reagent | Product | Yield (%) | Reference |

| Isopropylmagnesium bromide | Diisopropylphenylphosphine | 52 | [1] |

| Isopentylmagnesium bromide | Diisopentylphenylphosphine | 46 | [1] |

This protocol is adapted from the procedure described by Kumar et al. (2022).[1]

Materials:

-

This compound

-

Isopropylmagnesium bromide (in a suitable solvent like THF or ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous THF is cooled to -10 °C under an inert atmosphere.

-

Isopropylmagnesium bromide (2.5 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -10 °C and the progress is monitored.

-

Upon completion, the reaction is quenched, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum.

-

The crude product is purified by flash column chromatography.

Caption: General workflow for the synthesis of tertiary phosphines.

Hydrolysis to Phenylphosphonous Acid

This compound can be hydrolyzed to produce phenylphosphonous acid. This reaction must be carefully controlled due to its exothermic nature.

This protocol is based on the method described in patent CN103044485A.[7]

Materials:

-

This compound

-

Toluene

-

Water

Procedure:

-

This compound (70.2 g) is dissolved in toluene (70 mL) in a reaction flask equipped with a reflux condenser.

-

Water (16.9 g) is added dropwise while controlling the temperature to keep it below 70 °C.

-

After the addition of water is complete, the reaction mixture is stirred at room temperature for 30 minutes.

-

The reaction solution then undergoes reflux dewatering.

-

Toluene is removed under reduced pressure to yield phenylphosphonous acid as a white solid.

McCormack Reaction

The McCormack reaction is a method for synthesizing phospholene oxides. In this reaction, this compound adds to a conjugated diene to form a chlorophospholenium ring, which is then hydrolyzed.

Applications in Drug Development and Research

While not typically a therapeutic agent itself, this compound is a crucial building block for the synthesis of more complex molecules with potential pharmaceutical applications. Its primary role is in the synthesis of phosphine ligands, which are essential for many transition metal-catalyzed cross-coupling reactions used in the construction of drug candidates. These reactions include the Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Furthermore, the organophosphorus compounds derived from this compound can be investigated for their own biological activities. The P-phenyl group and the ability to introduce two other substituents make it a versatile starting material for creating libraries of compounds for screening.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103044485B - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 3. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synonyms of Dichlorophenylphosphine in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the various synonyms, identifiers, and related nomenclature for the chemical compound dichlorophenylphosphine. Understanding the alternative names for this reagent is crucial for conducting thorough literature searches, ensuring accurate communication in research, and maintaining precise records in drug development and chemical synthesis.

This compound, a colorless to pale yellow fuming liquid, is a versatile organophosphorus compound widely utilized in organic synthesis.[1] It serves as a key intermediate in the preparation of various organophosphorus compounds, including phosphine ligands, flame retardants, and catalysts.[2][3] Given its significance, it is often referenced in chemical literature under a variety of names.

Nomenclature and Identification

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). However, in practice, a combination of trivial names, trade names, and database identifiers are frequently used. For this compound, the preferred IUPAC name is Phenylphosphonous dichloride .[4] Despite this, the name "this compound" is also widely accepted and commonly used.

The unique CAS Registry Number for this compound is 644-97-3 .[1][5] This identifier is essential for unambiguously identifying the compound across different databases and publications.

Synonym Compendium

To facilitate comprehensive literature review and clear scientific communication, the following table summarizes the various synonyms and identifiers for this compound.[1][3][4][5][6][7][8]

| Identifier Type | Identifier |

| Primary Name | This compound |

| IUPAC Name | Phenylphosphonous dichloride[4] |

| CAS Registry Number | 644-97-3[1][5] |

| EC Number | 211-425-8[5] |

| UN Number | 2798[5] |

| Molecular Formula | C6H5Cl2P[5] |

| Common Synonyms | Phenyldichlorophosphine[3][5] |

| Phenylphosphine dichloride[3][5] | |

| Benzenephosphonous dichloride[2][5][6] | |

| Phenylphosphorus dichloride[5] | |

| Dichloro(phenyl)phosphine[5] | |

| Phosphonous dichloride, phenyl-[5] | |

| Benzene phosphorus dichloride[5] | |

| Phenylphosphinous dichloride[1] | |

| PhPCl2[3][7] |

Logical Relationships in Nomenclature

The various synonyms for this compound can be categorized based on their descriptive nature. The following diagram illustrates the logical relationships between the primary name and its key synonyms.

Caption: Relationship between the primary name and its key synonyms.

Experimental Protocols

While this guide focuses on nomenclature, it is important to note that the synthesis of this compound is a standard procedure in many chemical research settings. A common method involves the Friedel-Crafts reaction between benzene and phosphorus trichloride, often catalyzed by aluminum chloride.[3]

A Note on a Related Compound: Phenylphosphonic dichloride

It is crucial to distinguish this compound from a similarly named but structurally distinct compound, phenylphosphonic dichloride . This compound, also known as this compound oxide, has the CAS number 824-72-6 and the molecular formula C6H5Cl2OP.[9][10][11][12][13] The presence of an oxygen atom double-bonded to the phosphorus atom significantly alters its chemical properties and reactivity.

The following workflow illustrates the importance of using precise identifiers to differentiate between these two compounds in literature and database searches.

Caption: Workflow for differentiating between this compound and its oxide.

By utilizing the comprehensive list of synonyms and unique identifiers provided in this guide, researchers can navigate the chemical literature with greater accuracy and efficiency. This will aid in avoiding ambiguity and ensuring the correct interpretation of experimental data and synthetic procedures.

References

- 1. CAS 644-97-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 644-97-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 644-97-3 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 90%, technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. Phenylphosphonic dichloride | 824-72-6 [chemicalbook.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Dichlorophenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenylphosphine (C₆H₅PCl₂) is a valuable organophosphorus intermediate in the synthesis of a wide array of compounds, including phosphine ligands, flame retardants, and plasticizers. However, its utility is matched by its significant hazardous properties, necessitating stringent handling protocols to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, focusing on precautionary measures, emergency procedures, and detailed handling protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple acute and chronic risks. It is crucial to understand these hazards before handling the chemical.

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4]

-

Water-Reactive: Reacts violently with water, producing toxic and corrosive fumes, including hydrogen chloride gas.[1][3][5][7]

-

Air and Moisture Sensitive: Fumes in air and is sensitive to moisture.[1][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂P | [1] |

| Molecular Weight | 178.98 g/mol | [5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][6] |

| Odor | Pungent, acrid | [1][6] |

| Melting Point | -51 °C (-60 °F) | [1][5] |

| Boiling Point | 222-225 °C (432-437 °F) | [1][5] |

| Flash Point | 102 °C (215.6 °F) | [1][3] |

| Autoignition Temperature | 159 °C (318.2 °F) | [2][3] |

| Density | 1.319 g/cm³ at 25 °C (77 °F) | [5] |

| Water Solubility | Reacts violently | [5] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a multi-layered approach to protection is necessary, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[1][3]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Type | Specification | Source |

| Eye and Face Protection | Chemical safety goggles and a face shield. | [2][6] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®), and appropriate protective clothing to prevent skin contact. | [2][6] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary if exposure limits are exceeded or if irritation is experienced. | [2][3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling

-

Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen or argon, to prevent reactions with air and moisture.[1][3]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][2]

-

Water-Free Environment: Do not allow contact with water or moisture.[1][2]

-

Grounding: Take precautionary measures against static discharges.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][5][6]

Storage

-

Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][2]

-

Container: Keep containers tightly closed and protected from moisture.[1][2][6] Store in the original container.[1]

-

Incompatible Materials: Store away from strong oxidizing agents and water.[1][2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. | [1][2] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][2][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][3]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [3] Reacts violently with water.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, oxides of phosphorus, and carbon oxides.[1][3] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

A detailed experimental protocol for spill cleanup is provided in Section 6. The immediate steps are:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, but avoid spreading vapors.

-

Contain: Prevent the spill from spreading and entering waterways.[1][2]

-

Personal Protection: Wear appropriate PPE as outlined in Section 3.2.

Experimental Protocol: Spill Neutralization and Cleanup

This protocol provides a step-by-step procedure for safely neutralizing and cleaning up a this compound spill.

Materials:

-

Inert absorbent material (e.g., vermiculite, sand, or dry earth)

-

Acid neutralizer (e.g., sodium bicarbonate or a commercial acid spill neutralizer)

-

Scoop or shovel (non-sparking)

-

Sealable, labeled waste container

-

Appropriate PPE (as listed in Section 3.2)

Procedure:

-

Contain the Spill:

-

Absorb the Chemical:

-

Allow the absorbent material to fully absorb the this compound.

-

-

Collect the Absorbed Material:

-

Using a non-sparking scoop or shovel, carefully collect the absorbed material and place it into a designated, labeled, and sealable waste container.

-

-

Neutralize the Spill Residue:

-

Once the bulk of the spill has been absorbed, cautiously apply an acid neutralizer to the remaining residue. Be aware that the reaction of this compound with moisture in the air will have formed acidic byproducts.

-

Apply the neutralizer slowly to control the reaction, which may generate heat and gas.

-

-

Final Cleanup:

-

After the neutralization reaction has ceased, use fresh absorbent material to clean the area.

-

Wash the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, if appropriate for the surface.

-

Place all contaminated materials, including PPE, into the sealed waste container.

-

-

Waste Disposal:

-

Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

-

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a chemical that demands respect and careful handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use. A thorough understanding of its hazards and a commitment to a strong safety culture are paramount for the safe and successful use of this important chemical intermediate. Always refer to the most current Safety Data Sheet provided by the manufacturer before use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound(644-97-3)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Specialty Polymers Using Dichlorophenylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of specialty polymers utilizing dichlorophenylphosphine (DCPP), a versatile organophosphorus compound. The incorporation of phosphorus into polymer backbones imparts unique properties, including enhanced flame retardancy, thermal stability, and, significantly for the biomedical field, biocompatibility and biodegradability. This guide details the synthesis of key phosphorus-containing polymers, their characterization, and their burgeoning applications in drug delivery and advanced materials.

Introduction to this compound in Polymer Synthesis

This compound (C₆H₅PCl₂) is a colorless, viscous liquid that serves as a crucial building block in organophosphorus chemistry.[1] Its reactivity, stemming from the two chlorine atoms attached to the phosphorus center, allows for the formation of a variety of phosphorus-containing polymers through reactions like polycondensation. These polymers are gaining increasing attention in the pharmaceutical and biomedical sectors due to their potential as carriers for therapeutic agents.[2] The phosphorus-based backbone can be engineered for controlled degradation and drug release, making these materials highly attractive for drug delivery systems.[3][4]

Key Specialty Polymers Synthesized from this compound and its Derivatives

Several classes of specialty polymers can be synthesized using DCPP or its close derivatives, such as phenylphosphonic dichloride (PPDC). The primary methods of polymerization include interfacial polycondensation and solution polycondensation.

Polyphosphonates

Polyphosphonates are polymers characterized by a phosphonate group (-P(=O)(OR)-) in the polymer backbone. They are typically synthesized through the polycondensation of a phenylphosphonic dichloride with a diol, such as Bisphenol A.[5][6] These polymers exhibit excellent thermal stability and flame retardancy.[7]

Polyphosphoesters

Polyphosphoesters contain phosphoester linkages (-O-P(=O)(OR)-O-) in their main chain and are known for their biodegradability and biocompatibility, making them prime candidates for biomedical applications, including drug and gene delivery.[4][8] Their synthesis often involves the reaction of a dichlorophosphate with a diol. While not directly synthesized from DCPP in its phosphine state, the principles of polycondensation are similar, and DCPP derivatives are key starting materials.

Flame-Retardant Polymers

A significant application of DCPP and its derivatives is in the creation of flame-retardant polymers.[5] The phosphorus content in the polymer backbone promotes char formation upon combustion, which acts as an insulating layer, preventing further burning.[9] These polymers are synthesized by incorporating phenylphosphonic dichloride into various polymer structures, such as epoxy resins.[5]

Quantitative Data on Synthesized Polymers

The properties of specialty polymers derived from DCPP can be tailored by the choice of co-monomers and reaction conditions. The following tables summarize key quantitative data for representative polymers.

Table 1: Molecular Weight and Polydispersity Index of DCPP-derived Polymers

| Polymer Type | Co-monomer | Polymerization Method | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Polyphosphonate | Bisphenol A | Interfacial Polycondensation | 15,000 - 25,000 | 1.5 - 2.5 | [7] |

| Polyphosphonate | 4,4'-Dihydroxybenzophenone | Interfacial Polycondensation | ~22,000 | - | [10] |

| Polyphosphoester | Poly(ethylene glycol) | Polycondensation | 5,000 - 15,000 | 1.3 - 1.8 | [3] |

Table 2: Thermal Properties of DCPP-derived Polymers

| Polymer Type | Co-monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Char Yield at 600°C (%) | Reference |

| Polyphosphonate | Bisphenol A | 100 - 120 | 350 - 400 | 30 - 40 | [7] |

| Polyphosphonate | 4,4'-Dihydroxybenzophenone | 66 | 220 | ~22 | [10] |

| Epoxy Resin (flame-retardant) | Phenylphosphonic dichloride | 130 - 150 | 320 - 380 | 25 - 35 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of these specialty polymers. Below are representative experimental protocols.

Synthesis of a Polyphosphonate via Interfacial Polycondensation

This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and Bisphenol A.[5][6]

Materials:

-

Phenylphosphonic dichloride (PPDC)

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Deionized water

-

Acetone

Procedure:

-

Aqueous Phase Preparation: Prepare a solution of Bisphenol A and sodium hydroxide in deionized water.

-

Organic Phase Preparation: Dissolve phenylphosphonic dichloride and the phase transfer catalyst in dichloromethane.

-

Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase to create an emulsion. Continue stirring at room temperature for 2-4 hours.

-

Work-up: Separate the organic layer and wash it multiple times with deionized water to remove unreacted monomers and salts.

-

Precipitation: Precipitate the polymer by slowly adding the organic solution to a non-solvent, such as acetone.

-

Drying: Filter the precipitated polymer and dry it under vacuum.

Synthesis of a Flame-Retardant Epoxy Resin

This protocol outlines the incorporation of a synthesized polyphosphonate as a flame retardant into an epoxy resin matrix.[5]

Materials:

-

Epoxy resin (e.g., DGEBA)

-

Synthesized polyphosphonate

-

Curing agent (e.g., 4,4'-diaminodiphenylmethane)

-

Solvent (optional, e.g., acetone)

Procedure:

-

Preheating: Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 80-100 °C).

-

Mixing: Add the desired amount of the polyphosphonate flame retardant and the stoichiometric amount of the curing agent to the preheated epoxy resin. Mix thoroughly until a homogeneous mixture is achieved. A solvent can be added to reduce viscosity if necessary.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a preheated mold and cure according to the epoxy resin manufacturer's instructions (e.g., a multi-stage curing process at increasing temperatures).

-

Post-curing: After the initial curing, a post-curing step at a higher temperature may be required to achieve optimal properties.

Visualizing Synthesis and Logical Relationships

Diagrams illustrating the reaction mechanisms and experimental workflows provide a clear understanding of the synthesis processes.

Caption: Reaction mechanism for polycondensation.

Caption: Experimental workflow for interfacial polymerization.

Applications in Drug Development

The unique properties of phosphorus-containing polymers make them highly suitable for various applications in drug development.[2][3]

-

Drug Delivery Vehicles: Their biocompatibility and tunable biodegradability allow for the controlled release of encapsulated drugs.[4][8] The amphiphilic nature of some polyphosphoesters enables the formation of micelles that can carry hydrophobic drugs.[3]

-

Gene Delivery: Cationic polyphosphoesters have been investigated as non-viral vectors for gene delivery.[4]

-

Biomaterials: These polymers can be used in the fabrication of biodegradable medical devices and scaffolds for tissue engineering.[11]

The ability to modify the polymer backbone and side chains allows for the attachment of targeting ligands, further enhancing their potential in targeted drug delivery systems.

Conclusion

This compound and its derivatives are powerful reagents for the synthesis of a wide array of specialty polymers with tailored properties. The resulting polyphosphonates and polyphosphoesters offer significant advantages in terms of thermal stability, flame retardancy, and, most importantly for the pharmaceutical industry, biocompatibility and biodegradability. The detailed synthetic protocols and understanding of their structure-property relationships pave the way for the development of advanced materials for drug delivery and other biomedical applications. Further research into the in vivo behavior and clinical translation of these promising polymers is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphosphoesters in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. [PDF] Synthesis of Polyphosphate Polymer Employing the Bisphenol (BHBF) and the Dichloride of Phenylphosphonic (PPDC): Evaluation of the Thermal Characteristics | Semantic Scholar [semanticscholar.org]

- 11. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of Dichlorophenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenylphosphine (DCPP), a colorless to pale yellow liquid, is a versatile and fundamental organophosphorus reagent. Its importance in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds, makes it a key building block for applications in catalysis, materials science, and pharmaceutical development. This guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and a common subsequent transformation.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial sources for this compound.

| Supplier | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | ≥ 98% | 25 mL, 500 mL | $20.63 (25 mL), $165.65 (500 mL)[1] |

| --INVALID-LINK-- | 97% | 50 g, 250 g, 1000 g | $200.65 (1000 g)[2] |

| --INVALID-LINK-- | 97% | 1 kg | $167.00[3] |

| --INVALID-LINK-- | 97% | 100 g | $70.85[4] |

| --INVALID-LINK-- | >98.0% | 25 mL, 500 mL | Contact for pricing[5] |

| --INVALID-LINK-- | Not specified | 250 kg drums | Contact for pricing[6] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 644-97-3[1][2] |

| Molecular Formula | C₆H₅Cl₂P[1][2] |

| Molecular Weight | 178.98 g/mol [1] |

| Appearance | Colorless to slightly yellow liquid[1][2] |

| Density | 1.319 g/mL at 25 °C[7][8] |

| Boiling Point | 222 °C at 759 mmHg[7][8] |

| Melting Point | -51 °C[7][8] |

| Refractive Index | n20/D 1.597 (lit.)[7][8] |

Experimental Protocols

This compound is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Below are detailed protocols for its synthesis via a Friedel-Crafts reaction and its subsequent use in the preparation of dimethylphenylphosphine.

Synthesis of this compound via Friedel-Crafts Reaction

The most common method for synthesizing this compound is the Friedel-Crafts reaction between benzene and phosphorus trichloride, catalyzed by a Lewis acid such as aluminum chloride.[9]

Reaction: C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl

Materials and Equipment:

-

Benzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas outlet to a trap for HCl

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a dry round-bottom flask with anhydrous aluminum chloride and phosphorus trichloride.

-

Begin stirring the mixture and slowly add benzene from a dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas, which should be safely vented.

-

After the addition of benzene is complete, heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to ice water. This will hydrolyze the aluminum chloride complex.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation.

Caption: Workflow for the Friedel-Crafts Synthesis of this compound.

Synthesis of Dimethylphenylphosphine from this compound

This compound is a common precursor for the synthesis of tertiary phosphines, such as dimethylphenylphosphine, via reaction with Grignard reagents.[9]

Reaction: C₆H₅PCl₂ + 2 CH₃MgI → C₆H₅P(CH₃)₂ + 2 MgICl

Materials and Equipment:

-

This compound

-

Methylmagnesium iodide (CH₃MgI) solution in diethyl ether

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a dry three-necked flask under a nitrogen atmosphere.

-

Add a solution of this compound in anhydrous diethyl ether to the flask and cool it in an ice bath.

-

Slowly add the methylmagnesium iodide solution from the dropping funnel to the stirred this compound solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the ether solution over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.

-

Purify the resulting crude dimethylphenylphosphine by vacuum distillation.

Caption: Synthesis of Dimethylphenylphosphine from this compound.

Safety Information

This compound is a corrosive and moisture-sensitive compound that reacts with water to release hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is toxic if swallowed and causes severe skin burns and eye damage.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of organophosphorus compounds.[1] Its applications in research and drug development are primarily centered on its use as a precursor for:

-

Phosphine Ligands: Tertiary phosphines derived from DCPP are widely used as ligands in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[7] These ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst.

-

Chiral Phosphines: Asymmetric synthesis often relies on chiral phosphine ligands to induce enantioselectivity. DCPP can be a starting material for the synthesis of these complex and valuable ligands.

-

Flame Retardants and Stabilizers: Organophosphorus compounds derived from DCPP are used in the polymer industry as flame retardants and stabilizers.[7]

-

Pharmaceutical and Agrochemical Intermediates: The phosphorus-carbon bond formed using DCPP is present in a variety of biologically active molecules.[1]

References

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. EP1844059A1 - Method of making phenyl-containing chlorosilanes with aliphatic or cycloparaffinic hydrocarbon solvents - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Friedel-Crafts Synthesis of Dichlorophenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenylphosphine (DCPP), an organophosphorus compound with the chemical formula C₆H₅PCl₂, is a critical intermediate in the synthesis of a wide array of commercially significant products.[1][2][3][4] Its applications span the production of flame-retardants, insecticides, stabilizers, plasticizers, antioxidants, and is pivotal in the development of pharmaceuticals and advanced polymers.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic route to DCPP: the Friedel-Crafts reaction. It details traditional and modern catalytic systems, presents comparative quantitative data, and outlines experimental protocols for its preparation.

Core Synthesis Route: The Friedel-Crafts Reaction

The most prevalent method for synthesizing this compound is the electrophilic substitution of benzene with phosphorus trichloride (PCl₃), a classic example of a Friedel-Crafts reaction.[1][5] The overall reaction is as follows:

C₆H₆ + PCl₃ → C₆H₅PCl₂ + HCl

This reaction requires a catalyst to activate the phosphorus trichloride, rendering it sufficiently electrophilic to attack the aromatic ring.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is paramount in the synthesis of DCPP, influencing reaction efficiency, product yield, and the ease of purification.

Traditional Lewis Acid Catalysis: Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride is the conventional catalyst for this reaction.[1][4][5] However, its application presents several challenges. A significant drawback is the formation of a stable complex between the DCPP product and AlCl₃, which necessitates the use of stoichiometric or even excess amounts of the catalyst.[1][2] This complex formation complicates the isolation of DCPP.[2] To liberate the product, decomplexing agents like phosphorus oxychloride or pyridine are often added, which in turn create toxic and difficult-to-handle waste streams.[2] Furthermore, aluminum chloride can promote diarylation, leading to the formation of unwanted byproducts.[5] While yields can be high (approaching 80%), the significant catalyst consumption and complex workup procedures are notable disadvantages.[6]

For cleaner monoarylation, stannic chloride (SnCl₄) has been proposed as an alternative, although it is less commonly described in the literature for this specific synthesis.[5]

Modified Lewis Acid Catalysts: AlCl₃·xNaCl Complex

To mitigate the issues associated with neat AlCl₃, a complex of aluminum chloride and sodium chloride (AlCl₃·xNaCl) has been utilized as a recyclable catalyst.[7][8] This system simplifies the reaction workup and allows for the recycling of the catalytic component, offering a more environmentally benign approach compared to the traditional method.[8]

Modern Catalysis: Ionic Liquids (ILs)

In recent years, ionic liquids have emerged as promising catalysts and reaction media for the synthesis of DCPP, offering a "green" alternative to classical methods.[2][7] Various ILs, such as [BuPy]Cl–xAlCl₃ and [Et₄N]Br-xAlCl₃, have been investigated.[1][6][7][9] The use of these ILs facilitates a simple product isolation procedure, often involving phase separation, which allows for the easy recovery of unreacted starting materials and the reuse of the ionic liquid.[1][6][7] While reported yields (46-60%) are generally lower than the traditional AlCl₃ method, the reduced catalyst consumption, reusability, and simplified purification make this an attractive approach for cleaner synthesis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources, providing a comparative overview of different catalytic systems for the synthesis of this compound.

| Catalyst System | Reactant Ratio (PCl₃:Benzene:Catalyst) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 4 | Reflux | 44.5 | [6] |

| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 6 | Reflux | 51.2 | [6] |

| [Et₄N]Br-xAlCl₃ (x=2) IL | 30:15:1 | 10 | Reflux | 53.1 | [6] |

| AlCl₃·xNaCl | 2.5:1:1 (AlCl₃) + 1.2 (NaCl) | 1 (benzene addition) | 80 (reflux) | 89 (based on benzene) | [8] |

| Traditional AlCl₃ | Stoichiometric or excess | Not specified | Not specified | ~80 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound using [Et₄N]Br-xAlCl₃ Ionic Liquid

This protocol is based on the methodology described for a clean synthesis approach.[1][6]

1. Catalyst Preparation:

-

The ionic liquid catalyst, [Et₄N]Br-xAlCl₃, is prepared by reacting tetraethylammonium bromide ([Et₄N]Br) with anhydrous aluminum chloride (AlCl₃) in the desired molar ratio (e.g., x=2). The reaction is typically carried out under an inert atmosphere.

2. Reaction Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the ionic liquid catalyst is charged.

-

Benzene and phosphorus trichloride are added in the desired molar ratio (e.g., PCl₃:benzene:IL of 30:15:1).

-

The reaction mixture is heated to reflux and maintained for the specified duration (e.g., 6 hours).

3. Product Isolation:

-

After cooling the mixture to approximately 20°C, phase separation will be observed. The upper layer consists of unreacted PCl₃, benzene, and the DCPP product, while the lower layer is the viscous ionic liquid.

-

The upper layer is carefully separated.

-

The DCPP is isolated from the upper layer by fractional distillation. Initially, unreacted PCl₃ and benzene are removed by distillation at atmospheric pressure, followed by distillation at a reduced pressure (e.g., 6.67 kPa) at a temperature below 90°C to obtain the pure DCPP.

-

DCPP that may be present in the ionic liquid layer can be recovered by extraction with a non-polar solvent like petroleum ether, followed by removal of the solvent under reduced pressure.

Protocol 2: Synthesis of this compound using AlCl₃·xNaCl Complex Catalyst

This protocol is adapted from a patented industrial method.[8]

1. Catalyst Preparation:

-

Anhydrous aluminum chloride and sodium chloride are mixed in the specified molar ratio (e.g., 1:1.2). The sodium chloride is typically milled to a fine powder (e.g., 160 mesh) before mixing.

2. Reaction Procedure:

-

The AlCl₃·xNaCl catalyst mixture is charged into a reactor.

-

Phosphorus trichloride is added, and the mixture is stirred at 50-60°C for 1 hour.

-

The temperature is then raised to 80°C to achieve reflux.

-

Benzene is added uniformly over a period of 1 hour while maintaining reflux.

-

After the addition of benzene is complete, the reaction is continued for a specified time.

3. Product Isolation:

-

The reaction mixture is cooled to 50°C and allowed to stand, resulting in the separation of a liquid supernatant and a solid residue.

-

The supernatant, containing DCPP, unreacted benzene, and PCl₃, is transferred to a distillation apparatus.

-

The solid residue is extracted multiple times with fresh phosphorus trichloride to recover any remaining product, and the extracts are combined with the supernatant.

-

The combined liquid is first distilled at atmospheric pressure at a temperature below 90°C to remove the bulk of the unreacted PCl₃ and benzene.

-

The crude DCPP is then purified by vacuum distillation.

Mandatory Visualizations

Reaction Mechanism

Caption: Friedel-Crafts phosphinylation of benzene mechanism.

Experimental Workflow: Ionic Liquid vs. Traditional Method

Caption: Comparison of DCPP synthesis workflows.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of this compound via Friedel–Crafts reaction in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. marketpublishers.com [marketpublishers.com]

- 4. P,P-Dichlorophenylphosphine 97 644-97-3 [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. CN103172672A - Synthesis method for this compound oxide - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Friedel-Crafts Reaction of Benzene and Phosphorus Trichloride for the Synthesis of Dichlorophenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichlorophenylphosphine through the Friedel-Crafts reaction of benzene and phosphorus trichloride. This compound is a critical intermediate in the synthesis of a wide range of organophosphorus compounds, which are integral to the development of pharmaceuticals, catalysts, and other advanced materials.[1][2][3] This document details the core chemical reaction, experimental protocols, and quantitative data, presented in a format tailored for professionals in research and development.

Core Reaction: Electrophilic Aromatic Substitution

The fundamental reaction for synthesizing this compound from benzene and phosphorus trichloride is a Friedel-Crafts type electrophilic aromatic substitution.[4][5][6] In this reaction, phosphorus trichloride acts as the electrophile, which substitutes a hydrogen atom on the benzene ring. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential to activate the phosphorus trichloride and facilitate the electrophilic attack on the aromatic ring.[1][4][7]

The primary reaction is as follows:

C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl

While aluminum chloride is a common catalyst, it can also promote diarylation, leading to the formation of diphenylphosphine chloride as a byproduct.[1] For cleaner monoarylation, stannic chloride (SnCl₄) can be utilized as an alternative catalyst.[1]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound involves the formation of a highly electrophilic species through the interaction of phosphorus trichloride with the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic benzene ring, leading to the formation of a carbocation intermediate, which subsequently loses a proton to yield the final product and regenerate the catalyst.

Below are diagrams illustrating the reaction pathway and a typical experimental workflow for this synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe synthesis of this compound. The following protocols are based on established methods.

Protocol 1: Conventional Synthesis using Aluminum Chloride

This method is a common approach for the synthesis of this compound.

-

Materials:

-

Benzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Phosphorus oxychloride (POCl₃) or Pyridine (for decomplexation)

-

Petroleum ether (for extraction)

-

An inert gas supply (e.g., Nitrogen)

-

-

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add anhydrous aluminum chloride and phosphorus trichloride under an inert atmosphere.

-

Stir the mixture and heat to 50-60°C for approximately one hour.

-

Increase the temperature to 80°C to achieve reflux.

-

Slowly add benzene to the reaction mixture over a period of about one hour.

-

Continue to heat the mixture at reflux for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[8]

-

After the reaction period, cool the mixture to approximately 50°C.

-

To break the stable complex formed between this compound and aluminum chloride, a decomplexing agent such as phosphorus oxychloride or pyridine is added.[4]

-

The this compound can then be extracted using a non-polar solvent like petroleum ether.

-

The organic layer is separated, and the solvent is removed.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[8]

-

Protocol 2: Synthesis using Ionic Liquids